molecular formula C14H12O2S B1386661 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde CAS No. 1171155-44-4

2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B1386661
M. Wt: 244.31 g/mol
InChI Key: SCIJKDIZGGPJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of the compound is characterized by a biphenyl core with a methylsulfinyl substituent . The molecular formula is C13H12OS, and the molecular weight is 216.300 .


Chemical Reactions Analysis

While specific chemical reactions involving “2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde” are not detailed in the available resources, studies have reported on the reactions of related compounds. For example, the formation of biphenyl from a coupling reaction between unreacted bromobenzene and a Grignard reagent has been observed . Another study discussed the effect of 2-Methylsulfonyl, 2-Methylsulfinyl, and 2-Methylsulfanyl substituents on the alkaline hydrolysis of Methyl Benzoate and Phenyl Acetate .

Future Directions

While specific future directions for “2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde” are not mentioned in the available resources, research on similar compounds suggests potential areas of interest. For instance, a study on new enantiomers of a nor-bisabolane derivative and two new phthalides produced by the marine-derived fungus Penicillium chrysogenum LD-201810 suggests that marine-derived fungi could be a source of structurally novel secondary metabolites with potential pharmaceutical value . Another study discusses the progress on biphenyl derivatives as PD-1/PD-L1 inhibitors, suggesting potential applications in the field of immunotherapy .

properties

IUPAC Name

4-(2-methylsulfinylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17(16)14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIJKDIZGGPJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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